N-(3-fluorophenyl)-4-nitrobenzenesulfonamide
CAS No.:
Cat. No.: VC14809791
Molecular Formula: C12H9FN2O4S
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FN2O4S |
|---|---|
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-4-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C12H9FN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H |
| Standard InChI Key | GJUOHQADBAPPAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. It features a sulfonamide functional group, a nitro group, and a fluorinated aromatic ring, which are crucial for its interaction with biological targets. The compound's molecular formula is C12H9FN2O4S, with a molecular weight of approximately 296.27 g/mol .
Synthesis and Preparation
The synthesis of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acidic or basic aqueous solutions. The method highlights the importance of controlling reaction conditions to ensure high yields and purity.
Biological Activities
N-(3-fluorophenyl)-4-nitrobenzenesulfonamide exhibits promising antimicrobial, antifungal, and anticancer properties. Studies indicate that compounds with similar structures often inhibit specific enzymes or pathways associated with disease processes. The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, while the nitro group can undergo reduction within biological systems to generate reactive intermediates that may interact with cellular components.
Research Findings and Applications
Research involving N-(3-fluorophenyl)-4-nitrobenzenesulfonamide focuses on its interaction with biological macromolecules such as proteins and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Investigations reveal that this compound may act as an inhibitor for certain enzymes, thereby influencing metabolic pathways relevant to disease states.
Table: Comparison of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(3-fluorophenyl)-4-nitrobenzenesulfonamide | Fluorinated aromatic ring, sulfonamide group, nitro group | Exhibits antimicrobial, antifungal, and anticancer properties |
| 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide | Amino group, methoxyphenyl | Known for enzyme inhibition in glucose metabolism |
| 3-Chloro-4-nitrobenzenesulfonamide | Chlorine atom instead of fluorine | Acts as an intermediate in synthesizing other compounds |
| N-(2-fluoro-2,3-dihydro-1H-inden-1-yl)-N-(2-nitrobenzenesulfonyl)-4-nitrobenzenesulfonamide | Dihydroindene structure | Exhibits unique reactivity due to indene ring |
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